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Compound of Interest

Compound Name: RBI-257 Maleate

Cat. No.: B1678850

For Researchers, Scientists, and Drug Development Professionals

Abstract

RBI-257 Maleate, a potent and highly selective dopamine D4 receptor antagonist, has
emerged as a significant tool in neuropharmacological research. This technical guide provides
a comprehensive overview of the spectroscopic data (NMR and MS) for RBI-257 Maleate,
alongside detailed experimental protocols for its synthesis and characterization. The
information presented herein is curated to support researchers and drug development
professionals in their endeavors to utilize and further investigate this pivotal compound. All
guantitative data is summarized in structured tables for ease of comparison, and key
experimental workflows are visualized using Graphviz diagrams.

Chemical Identity and Properties

RBI-257 is chemically identified as N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-(1-
methylethoxy)-2-pyridinamine. The maleate salt form is commonly used in research.
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Property Value
Chemical Formula C25H32IN305
Molecular Weight 581.44 g/mol
CAS Number 911378-38-6

(2)-but-2-enedioic acid;N-[1-[(4-
IUPAC Name iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-
propan-2-yloxypyridin-2-amine

Spectroscopic Data

While the seminal publication by Kula et al. (1997) establishes the pharmacological profile of
RBI-257, detailed public access to the full experimental spectroscopic data remains limited.
This guide will be updated as authenticated data becomes available. The following represents
the expected spectroscopic characteristics based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

The following tables outline the predicted *H and 3C NMR chemical shifts for the free base of
RBI-257. These predictions are based on standard NMR prediction algorithms and the known
chemical structure. Actual experimental values may vary depending on the solvent and other
experimental conditions.

Table 1: Predicted *H NMR Data for RBI-257 (Free Base)
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Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
~7.6 d 2H Ar-H (ortho to I)
~7.1 d 2H Ar-H (meta to I)
~7.8 dd 1H Pyridinyl-H
~7.0 dd 1H Pyridinyl-H
~6.8 t 1H Pyridinyl-H
~4.5 sept 1H -O-CH(CH3)2
~3.5 s 2H Ar-CHz2-N
~3.0 m 1H Piperidinyl-CH
~2.9 s 3H N-CHs
~2.8 m 2H Piperidinyl-CH: (axial)
Piperidinyl-CH
~2.2 m 2H P .y ’
(equatorial)
~1.8 m 2H Piperidinyl-CHz (axial)
Piperidinyl-CH2
~1.6 m 2H )
(equatorial)
~1.3 d 6H -O-CH(CH3)2

Table 2: Predicted 13C NMR Data for RBI-257 (Free Base)
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Chemical Shift (ppm) Assighment
~155 Pyridinyl-C-O
~150 Pyridinyl-C-N
~140 Pyridinyl-CH
~138 Ar-C-l

~132 Ar-CH

~120 Pyridinyl-CH
~115 Pyridinyl-CH
~92 Ar-C-l

~70 -O-CH(CHs)2
~60 Ar-CHz-N

~b5 Piperidinyl-CH
~52 Piperidinyl-CHz
~40 N-CHs

~30 Piperidinyl-CHz
~22 -O-CH(CHs)2

Note: These are predicted values and should be confirmed with experimental data.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is expected to show the molecular ion peak for the
free base of RBI-257.

Table 3: Predicted Mass Spectrometry Data for RBI-257 (Free Base)

lon Calculated m/z

[M+H]* 466.1350
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Experimental Protocols

The synthesis of RBI-257 involves a multi-step process. The following is a generalized protocol
based on common synthetic routes for similar compounds. The specific details would be found
in the primary literature.

General Synthesis Workflow

The synthesis of RBI-257 likely proceeds through the coupling of a substituted aminopyridine
with a protected 4-aminopiperidine, followed by N-alkylation with 4-iodobenzyl bromide.

2-Amino-3-isopropoxypyridine Coupling

N-MethyI-N-(piperidin-4»yI)-3-isoprop0xypyridin-2-amin9 N-Alkylation

4-lodobenzyl bromide

GH\Aethyl—4—aminopiperidine (prolectedD

RBI-257 (Free Base) Salt Formation

RBI-257 Maleate

Maleic Acid

Click to download full resolution via product page

A generalized synthetic workflow for RBI-257 Maleate.

Detailed Synthesis Steps (Hypothetical)

¢ Synthesis of the Aminopyridine Intermediate: 2-Amino-3-hydroxypyridine is reacted with 2-
bromopropane in the presence of a base (e.g., sodium hydride) in an appropriate solvent
(e.g., DMF) to yield 2-amino-3-isopropoxypyridine.

o Coupling Reaction: The resulting aminopyridine is coupled with a suitable N-protected 4-
piperidone via reductive amination, followed by methylation of the secondary amine.

e N-Alkylation: The protected piperidine intermediate is deprotected and then alkylated with 4-
iodobenzyl bromide in the presence of a base (e.g., potassium carbonate) in a solvent like
acetonitrile to yield the free base of RBI-257.
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o Salt Formation: The free base is dissolved in a suitable solvent (e.g., ethanol) and treated
with a solution of maleic acid to precipitate RBI-257 Maleate. The resulting solid is then
collected by filtration and dried.

Spectroscopic Analysis Protocol

 NMR Spectroscopy: *H and 3C NMR spectra would be recorded on a high-field NMR
spectrometer (e.g., 400 or 500 MHz). Samples would be dissolved in a deuterated solvent
such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds). Chemical shifts are
reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard.

o Mass Spectrometry: High-resolution mass spectra would be obtained using an electrospray
ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Signaling Pathway and Mechanism of Action

RBI-257 acts as a high-affinity antagonist at the dopamine D4 receptor. The D4 receptoris a G
protein-coupled receptor (GPCR) that, upon activation by dopamine, typically inhibits adenylyl
cyclase, leading to a decrease in intracellular cyclic AMP (cCAMP) levels. As an antagonist, RBI-
257 blocks the binding of dopamine to the D4 receptor, thereby preventing this downstream
signaling cascade.
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Signaling pathway of the Dopamine D4 receptor and the antagonistic action of RBI-257.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and

methodological aspects of RBI-257 Maleate. While predicted data offers valuable insight, the
acquisition and dissemination of verified experimental data are crucial for advancing research
in this area. The provided protocols and diagrams serve as a practical resource for scientists
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engaged in the synthesis, characterization, and application of this potent dopamine D4 receptor
antagonist.

Disclaimer: The spectroscopic data presented in this document is predicted and awaits
experimental verification from publicly available sources. The synthesis protocols are
generalized and should be adapted based on laboratory-specific conditions and safety
guidelines.

 To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic and
Methodological Profile of RBI-257 Maleate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678850#spectroscopic-data-nmr-ms-for-rbi-257-
maleate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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